Methyl 3-carbamimidoylbenzoate hydrochloride
Description
Methyl 3-carbamimidoylbenzoate hydrochloride (CAS 18219-39-1) is a benzamidine derivative with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol. Structurally, it features a benzoate ester backbone substituted with a carbamimidoyl group (-C(=NH)NH₂) at the 3-position, paired with a hydrochloride salt. The compound is commercially available in purities up to 97% and is typically supplied in quantities of 250 mg, 1 g, or 5 g . Its primary applications lie in medicinal chemistry and biochemical research, where benzamidine derivatives are often utilized as protease inhibitors due to their ability to interact with enzyme active sites .
Properties
IUPAC Name |
methyl 3-carbamimidoylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXEQLOMHMOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546890 | |
| Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18219-39-1 | |
| Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Nitrile Hydroxylation
Procedure :
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Substrate Preparation : Methyl 3-cyanobenzoate (1.0 equiv) is dissolved in anhydrous methanol.
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Hydroxylamine Addition : Hydroxylamine hydrochloride (2.2 equiv) and sodium methoxide (2.5 equiv) are added under nitrogen.
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Reaction Conditions : Reflux at 70°C for 3–6 hours, monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
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Workup : Concentration under reduced pressure, followed by recrystallization from ethanol/water (4:1).
Data :
Acid-Catalyzed Hydrochloride Formation
The amidoxime intermediate is treated with concentrated HCl in dichloromethane at 0–5°C for 2 hours, yielding the hydrochloride salt with >99% protonation efficiency.
Alternative Pathway via Direct Carbamimidoylation
Coupling Reagent-Assisted Synthesis
Reagents :
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Coupling Agents : BOP, HATU, or DCC (1.2 equiv)
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Base : Triethylamine or DIEA (3.0 equiv)
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Solvent : DMF or THF
Procedure :
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Methyl 3-aminobenzoate (1.0 equiv) reacts with cyanamide (1.5 equiv) in the presence of BOP.
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The mixture is stirred at 25°C for 24 hours.
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Hydrochloride salt formation is achieved via HCl gas bubbling in ethyl acetate.
Performance Metrics :
| Metric | BOP | HATU |
|---|---|---|
| Yield | 78% | 85% |
| Impurity Profile | <2% | <1.5% |
| Scalability | Pilot-scale validated | Limited to lab-scale |
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Key Features :
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Residence Time : 8–12 minutes at 120°C
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Catalyst : Immobilized lipases for esterification (e.g., Novozym 435)
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Throughput : 50–100 kg/day
Advantages :
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Real-time PAT (Process Analytical Technology) monitoring ensures consistent amidoxime conversion (>97%).
Optimization Strategies and Yield Enhancement
Solvent Engineering
Optimal Systems :
Microwave-Assisted Synthesis
Conditions :
Quality Control and Analytical Characterization
Critical Quality Attributes (CQAs)
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H/¹³C NMR | δ 8.21 (s, 1H, NH) |
| Purity | HPLC (C18) | ≥98.5% |
| Chloride Content | Ion Chromatography | 18.5–19.5% |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carbamimidoylbenzoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 3-carbamimidoylbenzoate hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 3-carbamimidoylbenzoate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors and signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-carbamimidoylbenzoate hydrochloride belongs to a broader class of benzamidine derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by molecular data and research findings.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
3-Bromobenzamidine HCl (CAS 16796-52-4) incorporates a bromine atom, which increases molecular weight and may enhance halogen bonding in protein-ligand interactions . 3-Aminomethyl Benzamidine DihydroHCl (CAS 328552-96-1) features a dihydrochloride salt, improving aqueous solubility compared to mono-HCl analogs, which is critical for in vitro assays .
Positional Isomerism :
- 2-Methoxybenzimidamide HCl (CAS 18637-00-8) demonstrates how substituent position affects bioactivity. The ortho-methoxy group may sterically hinder binding to target enzymes compared to the para or meta positions .
Similarity Scores :
- Based on cheminformatics data (), 3-Methoxybenzamidine HCl (CAS 57075-83-9) has a structural similarity score of 1.00 to the target compound, indicating nearly identical core structures but lacking the methoxycarbonyl group. Derivatives like 2-Ethoxybenzimidamide HCl (CAS 38148-63-9) score 0.92 , reflecting reduced overlap due to ethoxy substitution and positional differences .
Table 2: Physicochemical and Application Comparison
| Property/Application | Methyl 3-carbamimidoylbenzoate HCl | 3-Bromobenzamidine HCl | 3-Methoxybenzamidine HCl |
|---|---|---|---|
| Solubility in Water | Moderate (HCl salt enhances) | Low (bromo increases lipophilicity) | Moderate |
| Enzyme Inhibition Potential | High (carbamimidoyl specificity) | Moderate (broad-spectrum) | High (similar core) |
| Synthetic Complexity | Intermediate | High (bromination steps) | Low |
| Reported Purity | 97% | 95+% | Not specified |
Research Findings and Implications
- Medicinal Chemistry : Benzamidine derivatives are widely explored as thrombin and trypsin inhibitors. The methoxycarbonyl group in Methyl 3-carbamimidoylbenzoate HCl may confer selectivity toward serine proteases with hydrophobic binding pockets .
- Comparative Reactivity : Halogenated analogs like 3-Bromobenzamidine HCl exhibit slower metabolic degradation due to bromine’s steric and electronic effects, making them suitable for long-duration assays .
- Salt Forms : Dihydrochloride salts (e.g., CAS 328552-96-1) offer superior solubility but may require pH adjustment in biological buffers to prevent precipitation .
Biological Activity
Methyl 3-carbamimidoylbenzoate hydrochloride, a compound derived from benzoic acid, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a carbamimidoyl group attached to a benzoate moiety. This structural configuration is crucial for its biological activity. The compound is often represented as follows:
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various benzoic acid derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antibacterial agents in clinical applications .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
- Cell Membrane Disruption : Some derivatives affect the integrity of microbial cell membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of methyl benzoate derivatives revealed that certain modifications enhance their efficacy against resistant bacterial strains. The study utilized a series of in vitro assays to assess the minimum inhibitory concentration (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications significantly influenced antibacterial potency .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Methyl 3-carbamimidoylbenzoate | 16 | 32 |
| Control (Standard Antibiotic) | 8 | 16 |
Case Study 2: Antiparasitic Activity
In a preclinical model evaluating the antiparasitic effects of related compounds, a significant reduction in parasitemia was observed following treatment with methyl benzoate derivatives. The study reported that these compounds could reduce parasitemia levels by over 90% within a short treatment duration, suggesting their potential for single-dose therapies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-carbamimidoylbenzoate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from methyl 3-aminobenzoate. A key step is the introduction of the carbamimidoyl group via amidoxime formation, followed by hydrochlorination. Critical parameters include:
- Molar ratios : Excess reagents (e.g., hydroxylamine hydrochloride) to drive amidoxime formation .
- Catalysts : Acidic or basic conditions to modulate reaction kinetics .
- Temperature : Controlled heating (60–80°C) to avoid decomposition of intermediates .
Yield optimization requires monitoring via TLC or HPLC and purification via recrystallization or column chromatography .
Q. How is this compound characterized analytically, and what purity thresholds are critical for research use?
- Methodological Answer : Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm the carbamimidoyl group and ester functionality .
- Mass spectrometry (ESI-MS) for molecular ion validation (MW: 214.67 g/mol) .
- HPLC with UV detection (λ ~254 nm) to assess purity (>97% recommended for biological assays) .
Purity thresholds depend on application: ≥95% for synthetic intermediates, ≥98% for in vitro studies .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of this compound in nucleophilic substitutions or cyclization reactions?
- Methodological Answer : The carbamimidoyl group acts as a directing and activating moiety:
- Electrophilic aromatic substitution : The amidine group enhances electron density at the benzoate ring’s meta-position, facilitating reactions like nitration or halogenation .
- Cyclization : Under acidic conditions, the amidine can react with adjacent esters to form heterocycles (e.g., benzimidazoles) via intramolecular nucleophilic attack .
Mechanistic studies should employ kinetic profiling and DFT calculations to validate intermediates .
Q. How does structural modification of this compound influence its biological activity, and what in vitro assays are suitable for evaluation?
- Methodological Answer : Modifications (e.g., fluorination at the phenyl ring) alter hydrophobicity and target binding:
- Fluorine substitution : Enhances metabolic stability and receptor affinity via hydrophobic and electrostatic interactions .
- Assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .
- Cellular uptake : Radiolabeled analogs (³H/¹⁴C) tracked via scintillation counting .
Structure-activity relationships (SAR) require iterative synthesis and parallel screening .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent polarity : Test solubility in DMSO, water, and ethanol with controlled pH .
- Degradation pathways : Accelerated stability studies (40°C/75% RH) with HPLC-MS to identify hydrolysis products (e.g., free benzoic acid) .
- Counterion effects : Compare hydrochloride vs. freebase forms for hygroscopicity differences .
Q. What strategies are recommended for designing stable formulations of this compound in long-term biological studies?
- Methodological Answer :
- Lyophilization : Prepare as a lyophilized powder stored at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
- Excipients : Add cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
Data Analysis and Experimental Design
Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Bonferroni correction for multiple comparisons) .
- QC criteria : Reject outliers via Grubbs’ test and ensure R² >0.95 for curve fitting .
Q. How should researchers design controls to account for potential off-target effects of this compound in enzyme assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
